molecular formula C18H16N4O2 B099816 Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]- CAS No. 19362-42-6

Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-

Cat. No. B099816
CAS RN: 19362-42-6
M. Wt: 320.3 g/mol
InChI Key: UGQAPHUZNIXBAI-UHFFFAOYSA-N
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Description

Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-' is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Formanilide is not well understood. However, it is believed that Formanilide may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival.

Biochemical And Physiological Effects

Formanilide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that Formanilide can induce apoptosis (programmed cell death) in cancer cells. Additionally, Formanilide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages And Limitations For Lab Experiments

Formanilide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits interesting photophysical properties that make it useful in materials science. However, Formanilide also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, its mechanism of action is not well understood, which can make it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on Formanilide. One area of research could be to investigate its potential as an anticancer agent. More studies are needed to elucidate its mechanism of action and to determine its efficacy in vivo. Additionally, Formanilide could be further explored for its potential applications in materials science, such as in the synthesis of metal complexes with interesting photophysical properties.

Synthesis Methods

Formanilide can be synthesized by the reaction of N-methyl-4'-aminobenzophenone and acetylacetone in the presence of a catalyst. The reaction yields a yellow crystalline product that can be purified through recrystallization.

Scientific Research Applications

Formanilide has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. In materials science, Formanilide has been used as a ligand in the synthesis of metal complexes that exhibit interesting photophysical properties. In organic chemistry, Formanilide has been used as a reagent in the synthesis of various compounds, including pyrazolines, pyrazoles, and pyridines. In medicinal chemistry, Formanilide has been investigated for its potential as an anticancer agent.

properties

CAS RN

19362-42-6

Product Name

Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

N-methyl-N-[4-[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)amino]phenyl]formamide

InChI

InChI=1S/C18H16N4O2/c1-13-17(18(24)22(20-13)16-6-4-3-5-7-16)19-14-8-10-15(11-9-14)21(2)12-23/h3-12H,1-2H3

InChI Key

UGQAPHUZNIXBAI-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N(C)C=O)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=O)C1=NC2=CC=C(C=C2)N(C)C=O)C3=CC=CC=C3

synonyms

N-Methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]formanilide

Origin of Product

United States

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